molecular formula C21H29N3O3 B2436016 N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide CAS No. 1252283-38-7

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide

Cat. No. B2436016
CAS RN: 1252283-38-7
M. Wt: 371.481
InChI Key: AAAQLDUXUJNXKH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as JNJ-40411813 and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide involves the modulation of the dopamine D2 receptor and the serotonin 5-HT2A receptor. This compound acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor, leading to a decrease in dopamine release and an increase in serotonin release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide include the modulation of neurotransmitter release, particularly dopamine and serotonin, leading to changes in neuronal activity and behavior. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide in lab experiments include its high potency and selectivity, making it a useful tool for studying the dopamine and serotonin systems in the brain. However, the limitations of this compound include its low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents for various neurological disorders. Another future direction is the investigation of the long-term effects of this compound on neuronal function and behavior. Overall, further research on N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide has the potential to lead to new insights into the dopamine and serotonin systems in the brain and the development of novel treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide involves several steps, including the reaction of 1-cyanocyclopentene with 4-(2-ethoxyphenoxy)piperidine, followed by the addition of acetic anhydride and purification through chromatography. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is medicinal chemistry, where this compound has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-2-26-18-7-3-4-8-19(18)27-17-9-13-24(14-10-17)15-20(25)23-21(16-22)11-5-6-12-21/h3-4,7-8,17H,2,5-6,9-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAQLDUXUJNXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCN(CC2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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